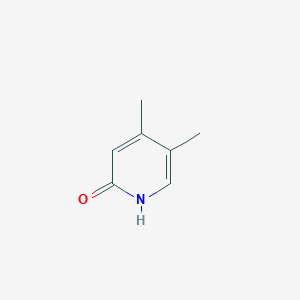

4,5-Dimethylpyridin-2(1H)-one

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyridinones, including 4,5-Dimethylpyridin-2(1H)-one, are six-membered heterocyclic scaffolds containing a nitrogen atom and a carbonyl group within the ring. frontiersin.orgnih.gov These structures are of immense interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. hilarispublisher.comnih.gov The pyridine (B92270) ring, a structural analog of benzene (B151609) with a nitrogen atom replacing a methine group, is a fundamental component of many important compounds, including pharmaceuticals and vitamins. wikipedia.org Pyridinones themselves are considered a privileged scaffold in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.net

Structural Features and Significance of the Pyridinone Scaffold

The pyridinone scaffold is characterized by its six-membered ring containing a nitrogen atom and a carbonyl functional group. This arrangement imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. frontiersin.orgresearchgate.net The physicochemical properties of pyridinone derivatives, such as polarity and lipophilicity, can be readily modified, making them highly valuable in drug design and development. frontiersin.orgnih.gov

Regioisomeric Forms of Pyridinones

Pyridinones can exist in different regioisomeric forms depending on the relative positions of the nitrogen atom and the carbonyl group. The two primary regioisomers are 2-pyridinones and 4-pyridinones. frontiersin.orgnih.gov this compound, as its name suggests, belongs to the 2-pyridinone class, where the carbonyl group is located at the C2 position adjacent to the nitrogen atom. The specific placement of substituents, such as the dimethyl groups in this compound, further influences the molecule's electronic properties and reactivity. The ability to selectively synthesize different regioisomers is a key aspect of pyridinone chemistry, allowing for the creation of diverse molecular architectures. thieme-connect.com

Tautomeric Equilibria in Pyridinone Systems

A critical feature of pyridinone chemistry is the existence of tautomeric equilibria. wikipedia.org Pyridinones can exist in equilibrium with their corresponding hydroxypyridine tautomers. For 2-pyridinones, this is a lactam-lactim tautomerism, where the compound can interconvert between the pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the ring. wayne.eduallen.in In the gas phase, the energy difference between the two tautomers of 2-pyridone is very small. wayne.edu However, in solution and in the solid state, the pyridone form is generally favored. frontiersin.orgnih.govwikipedia.org This tautomerism is a crucial consideration in understanding the reactivity and biological activity of pyridinone derivatives, as the different tautomers can exhibit distinct chemical behaviors. aip.orgresearchgate.net For instance, the ability to act as a hydrogen bond donor is a key feature of the pyridone tautomer. frontiersin.org

Historical Development of Pyridinone Chemistry Research

The study of pyridinone chemistry has a rich history dating back to the late 19th century. A significant early contribution was the Guareschi synthesis of pyridones, a reaction developed by Icilio Guareschi. beilstein-journals.org This and other early synthetic methods laid the foundation for the exploration of this class of compounds. Over the 20th century, research into pyridinones expanded significantly, driven by the discovery of their diverse biological activities and their utility as synthetic building blocks. frontiersin.orghilarispublisher.com The investigation of their tautomeric behavior has been a persistent area of interest, with various spectroscopic and computational methods being employed to understand the subtle energetic balance between the tautomeric forms. wayne.eduoup.com In recent decades, the focus has increasingly shifted towards the application of pyridinones in medicinal chemistry and materials science, with numerous studies exploring their potential as therapeutic agents and functional materials. frontiersin.orgnih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-7(9)8-4-6(5)2/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKBNILXXMIRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502278 | |

| Record name | 4,5-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72323-56-9 | |

| Record name | 4,5-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethylpyridin 2 1h One and Substituted Pyridinone Frameworks

De Novo Synthesis of Pyridinone Rings

De novo synthesis offers a versatile approach to constructing the pyridinone scaffold, allowing for the introduction of various substituents with a high degree of control. illinois.eduorganic-chemistry.orgresearchgate.net These methods typically involve the cyclization of linear precursors.

Cyclic Condensation Reactions

Cyclic condensation reactions are a cornerstone for the formation of pyridinone rings. researchgate.net These reactions involve the intramolecular cyclization of appropriately functionalized acyclic molecules to form the heterocyclic ring. researchgate.net

One-pot syntheses are highly efficient procedures where multiple reaction steps are carried out in a single reaction vessel. organic-chemistry.orgrsc.orgcore.ac.uk This approach is advantageous as it minimizes the need for purification of intermediates, saving time and resources. For instance, polysubstituted pyridines can be prepared in good yields and with complete regiocontrol through a one-pot, three-component heteroannulation of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in alcoholic solvents. organic-chemistry.org This method avoids the need for an additional acid catalyst. organic-chemistry.org Another example involves the reaction of alkyl ketones, enamines, and an ammonia (B1221849) source, which proceeds via nickel-catalyzed dehydrogenation, conjugate addition, and subsequent condensation. oup.com A base-promoted, one-pot synthesis of 3,5-diaryl pyridines has also been described, using aromatic terminal alkynes and benzamides as the nitrogen source. mdpi.com

A notable one-pot synthesis of 2-(1H)-pyridinone involves the reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, using L-proline as a catalyst. frontiersin.org This method is recognized for its efficiency and tolerance of a broad range of functional groups. frontiersin.org

The Blaise reaction provides a powerful tandem, one-pot method for synthesizing 2-pyridinone derivatives. nih.gov This reaction involves the formation of a β-enamino ester intermediate from a nitrile and an α-haloester in the presence of zinc. nih.gov This intermediate can then undergo cyclization. researchgate.net For example, the in-situ generated Blaise reaction intermediate from a Reformatsky reagent and a nitrile can react with propiolates in a chemo- and regioselective manner to yield 2-pyridinone derivatives in good to excellent yields. nih.gov The mechanism is proposed to involve the Michael addition of the Blaise intermediate to the propiolate, followed by isomerization and intramolecular cyclization. frontiersin.orgnih.gov

| Reactants | Intermediate | Product | Reference |

| Nitriles, Ethyl bromoacetate | β-enamino esters | 2-pyridinone derivatives | |

| Nitriles, Propiolates | Blaise reaction intermediate | 2-pyridinone derivatives | nih.gov |

L-proline has emerged as an effective and environmentally friendly organocatalyst for the synthesis of pyridinone derivatives. nih.govderpharmachemica.comrsc.orgrsc.org It can be used to catalyze the one-pot synthesis of polysubstituted pyridines. nih.govderpharmachemica.com For example, the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamides with various arylidenemalononitriles in the presence of L-proline under ultrasonic irradiation affords polysubstituted pyridone derivatives in high yields. nih.govrsc.org This method is noted for its use of a cost-effective catalyst and straightforward work-up procedures. nih.govrsc.org

Another L-proline catalyzed approach involves the heterocyclization of steroidal benzylidenes with cyanoacetamide, which provides a practical route to steroidal pyridones under mild conditions. researchgate.net

| Reactants | Catalyst | Conditions | Product | Reference |

| N-(benzothiazol-2-yl)-2-cyanoacetamides, Arylidenemalononitriles | L-proline (10 mol%) | Ethanol, Ultrasonic irradiation | Polysubstituted pyridone derivatives | nih.govrsc.org |

| Steroidal benzylidenes, Cyanoacetamide | L-proline | Mild conditions | Steroidal pyridones | researchgate.net |

| Dimethyl 3-oxopentanedioate, DMF-DMA, Primary amine | L-proline | - | 2-(1H)-pyridinone | frontiersin.org |

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govbohrium.com MCRs are highly efficient and atom-economical, making them a powerful tool for generating molecular diversity. bohrium.commdpi.comfrontiersin.org

The synthesis of bioactive 2-pyridone-containing heterocycles is often achieved through MCRs. nih.gov For instance, a three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, mediated by triethylamine (B128534) in refluxing ethanol, produces pyrano[3,2-c]pyridones in high yields and short reaction times. nih.gov

| Reactants | Catalyst/Mediator | Solvent | Product | Yield | Reference |

| Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Ethanol | Pyrano[3,2-c]pyridones | 75-98% | nih.gov |

Strategies from Pyridine (B92270) or Related Six-Membered Rings

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring or a related six-membered heterocycle. frontiersin.orgbeilstein-journals.orgresearchgate.netsemanticscholar.org This approach typically involves the introduction of a carbonyl group to form the pyridinone. For example, pyridine can be converted to 4-nitropyridine-N-oxide using hydrogen peroxide and nitric acid, which can then undergo further reactions to yield a pyridinone. frontiersin.org Another strategy involves starting from a pyranone derivative, which is then treated with an ammonia solution to form the pyridinone. frontiersin.org

Introduction of Carbonyl Groups

The synthesis of pyridinone frameworks often involves cyclocondensation reactions where the carbonyl group is integral to one of the starting materials. These methods build the heterocyclic ring system, inherently incorporating the C2-oxo functionality.

A foundational approach is the Hantzsch pyridine synthesis, which traditionally produces 1,4-dihydropyridines but can be adapted for pyridone synthesis. mdpi.commdpi.com This method involves the multi-component condensation of a β-dicarbonyl compound, an aldehyde, and ammonia, followed by oxidation. mdpi.com A modern variation on this strategy involves the oxidative coupling of β-enamine carbonyl compounds with a C1 source like rongalite, which decomposes to formaldehyde. mdpi.comresearchgate.net The proposed mechanism suggests a Michael addition followed by cyclization and elimination of ammonia to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the final pyridine derivative. mdpi.com

Other strategies focus on cycloaddition reactions. rsc.org Rhodium-catalyzed [4+2] cycloaddition of α,β-unsaturated oximes with alkynes or alkenes provides a pathway to multisubstituted pyridines. rsc.org More recently, a palladium-catalyzed method involving the C-H activation of β-aryl-substituted α,β-unsaturated oxime ethers and alkenes has been developed. rsc.org This process is believed to proceed through electrophilic C-H alkenylation followed by aza-6π-electrocyclization to form the pyridinone core. rsc.org

The table below summarizes key condensation approaches for pyridine synthesis, which are foundational for creating the pyridinone structure.

| Method | Key Reactants | Key Features |

| Hantzsch-type Synthesis | β-enamine carbonyl compounds, Rongalite (as C1 source) | Oxidative coupling; Rongalite provides the C4-carbon of the pyridine ring. mdpi.comresearchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | Enamines, Alkynones | Three-component heteroannulation with total regiochemical control. core.ac.uk |

| Pd-Catalyzed Cycloaddition | α,β-unsaturated oxime ethers, Alkenes | Proceeds via C-H activation and aza-6π-electrocyclization; offers complete regioselectivity. rsc.org |

Pyridyl C-X Activation

The formation of pyridinones can also be achieved by activating a C-X bond (where X is typically a halogen) on a pre-formed pyridine ring. This strategy transforms a substituted pyridine into a pyridinone through nucleophilic substitution of the leaving group by an oxygen-containing nucleophile.

An improved method for preparing N-alkenyl-2-pyridones starts from 2-halopyridinium salts. uiowa.edu This approach circumvents issues of mixed N- and O-alkylation often encountered in pyridone reactions and allows for milder reaction conditions. uiowa.edu The activation of the pyridine ring via N-functionalization facilitates the subsequent carbon-carbon bond-forming transformations. uiowa.edu The dual activation of a C-X bond in combination with pyridine nucleus activation enables unique reactivity patterns. core.ac.uk

Derivatization Strategies for Pre-formed Pyridinone Systems

Once the pyridinone core, such as 4,5-dimethylpyridin-2(1H)-one, is synthesized, it can be further modified using a variety of derivatization techniques. These strategies allow for the introduction of new functional groups onto the heterocyclic ring, enabling the synthesis of a diverse library of compounds.

Electrophilic Aromatic Substitution (EAS) on the Pyridinone Core

The 2-pyridinone ring is electron-rich and behaves similarly to a phenol, making it susceptible to electrophilic aromatic substitution (EAS). acs.orgcdnsciencepub.com The electron-donating nature of the amide nitrogen and the hydroxyl group in its tautomeric form activates the ring for electrophilic attack, typically at the C3 and C5 positions. In contrast, pyridine itself is highly unreactive toward electrophiles due to the electron-withdrawing nature of the nitrogen atom, which often becomes protonated or complexes with Lewis acids under typical EAS conditions. gcwgandhinagar.comgcwgandhinagar.comquora.comyoutube.com

Halogenation is a common EAS reaction performed on pyridinone cores. The bromination of 2-pyridone with bromine water readily yields the 3,5-dibromo-2-pyridone, indicating the high reactivity of the ring system. acs.org Kinetic studies on the bromination of 2-pyridone show that the reaction proceeds via the major pyridone tautomer at pH < 6 and through its conjugate anion at pH > 6. acs.org Similarly, 4-pyridones react with bromine via the predominant pyridone tautomer at low pH and via the conjugate anion at higher pH. cdnsciencepub.comcdnsciencepub.com

Facile dibromination often occurs because the initial monobrominated derivative can be more reactive than the starting pyridone under certain pH conditions. cdnsciencepub.comcdnsciencepub.com To achieve selective monobromination, specific conditions are required. For instance, direct bromination of 4-pyridone in an aqueous medium buffered at pH 4 is suggested as a good approach for synthesizing 3-bromo-4-pyridone. cdnsciencepub.com

Alternative brominating agents and conditions have been developed to improve selectivity and efficiency. An oxidative nuclear bromination of substituted 4-pyridones uses pyridinium (B92312) bromochromate (PBC), which acts as both the oxidant and the source of the electrophilic bromine (Br+). tandfonline.com Other systems for bromination include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. google.com

The table below details various bromination methods for pyridinone systems.

| Reagent(s) | Substrate Type | Key Conditions | Product(s) |

| Aqueous Bromine | 2-Pyridone | pH < 6 or pH > 6 | 3-Bromo-2-pyridone, 5-Bromo-2-pyridone, 3,5-Dibromo-2-pyridone acs.org |

| Aqueous Bromine | 4-Pyridone | Buffered at pH 4 | 3-Bromo-4-pyridone cdnsciencepub.com |

| Pyridinium Bromochromate (PBC) | Poly-substituted 4-pyridones | - | Oxidative nuclear bromination products tandfonline.com |

| NBS or DBDMH | Pyridine derivatives | Oleum 65% | Selective bromination google.com |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridinone ring itself is not straightforward. However, the pyridone functionality can be used to facilitate nucleophilic substitution by first converting the carbonyl oxygen into a good leaving group. A common strategy involves treating the 2-pyridone with phosphorus oxychloride (POCl₃) to generate a 2-chloropyridine (B119429) derivative. gcwgandhinagar.com The resulting 2-chloropyridine is highly activated for SNAr, with the chloride being readily displaced by a wide range of nucleophiles. davuniversity.orgwikipedia.org The rate of nucleophilic substitution on halopyridines is influenced by the position of the leaving group, with the order of reactivity being γ (C4) > α (C2) >> β (C3). davuniversity.org

Furthermore, pyridones that have been halogenated via electrophilic substitution (e.g., 5-bromo-1,4-dimethylpyridin-2(1H)-one) can undergo subsequent nucleophilic substitution reactions where the halogen atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

C-H Functionalization Methodologies

In recent decades, transition-metal-catalyzed C-H functionalization has become a powerful tool for derivatizing heterocyclic compounds, including pyridones. scg.chsioc-journal.cn This approach avoids the need for pre-functionalized substrates (like halogenated pyridones) and offers high atom and step economy by directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.gov

The challenge in C-H functionalization lies in controlling the site selectivity, as pyridone rings have multiple C-H bonds (C3, C4, C5, C6). nih.gov Different strategies have been developed to direct the functionalization to specific positions.

C3 and C5-Functionalization: The C3 and C5 positions are electron-rich and can be functionalized through radical-induced or organometallic pathways. For example, nickel-catalyzed direct alkylation of 2-pyridones with α-bromo carbonyl compounds shows perfect C3-selectivity. nih.gov

C6-Functionalization: The C6 position is the most electron-deficient site. Its selective functionalization requires distinct catalytic systems. A notable example is the Ni/Al cooperative catalysis for the C6-alkenylation of 2-pyridones with internal alkynes. nih.gov The use of a directing group, such as a 2-pyridyl group, is often essential for achieving C6-selectivity in copper-catalyzed arylations. nih.gov

Catalyst and Ligand Effects: The choice of metal catalyst (e.g., Pd, Rh, Cu) and ligand is critical. sioc-journal.cnrsc.org Pyridone-type ligands themselves can cooperate in palladium-catalyzed C-H functionalization reactions by facilitating the C-H cleavage step. scg.chuva.es Rhodium(III) catalysis has also been employed for the synthesis of pyridones through the coupling of acrylamides and alkynes, where the ligand structure influences regioselectivity. rsc.org

The following table presents examples of C-H functionalization reactions on pyridone systems.

| Position | Reaction Type | Catalyst System | Key Features |

| C3 | Alkylation | Ni-catalyzed | Radical-induced mechanism with α-bromo carbonyls. nih.gov |

| C6 | Alkenylation | Ni(cod)₂/P(i-Pr)₃ and AlMe₃ | Cooperative catalysis with internal alkynes. nih.gov |

| C6 | Arylation | Copper-catalyzed | Requires a 2-pyridyl directing group for selectivity. nih.gov |

| Various | General Functionalization | Pd(II), Rh(III), Ru(II) | Often guided by simple amide directing groups. nih.gov |

Site-Selective Functionalization (C-3, C-4, C-5, C-6)

Controlling the site-selectivity of C-H functionalization on the 2-pyridone ring is a key challenge. nih.gov Various strategies have been developed to target specific positions.

C-3 Functionalization: The C3 position is often targeted through radical-mediated reactions. For instance, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds has shown perfect C3-selectivity, regardless of the electronic and steric nature of substituents on the pyridone ring. nih.gov If the C3 position is blocked, no reaction occurs. nih.gov Visible-light-promoted photoredox catalysis can also be employed for C3-selective alkylation and arylation. scispace.com

C-4 Functionalization: Rhodium-catalyzed C4-selective C–H alkenylation of 3-carboxy-2-pyridones has been developed, where the carboxylic group at the C3 position acts as a traceless directing group. acs.org This method achieves exclusive C4-alkenylation with simultaneous decarboxylation, even in the presence of more reactive C-H bonds at other positions. acs.org

C-5 Functionalization: Palladium-catalyzed dehydrogenative arylation of 2-pyridones with polyfluoroarenes can achieve C5-selectivity. nih.gov Gold-catalyzed direct alkynylation with a hypervalent iodine reagent also shows high C5-selectivity. nih.gov

C-6 Functionalization: The electron-deficient nature of the C6 position requires distinct strategies. nih.gov Nickel/aluminum cooperative catalysis has been successfully used for the C6-selective alkenylation of 2-pyridones with internal alkynes. nih.gov Cobalt-catalyzed C-H amidation at the C6 position has also been reported. rsc.org

Radical-Induced C-H Functionalization

Radical-induced C-H functionalization is a prominent method for modifying pyridinone scaffolds, particularly at the C3 position. nih.govnih.gov

Yamakawa and co-workers first demonstrated the C3-selective radical trifluoromethylation of the parent NH-pyridone using CF₃I under Fenton-type conditions. nih.govscispace.com This was followed by the development of a more general nickel-catalyzed C3-selective alkylation using α-bromo carbonyl compounds. nih.govscispace.com Mechanistic studies support the involvement of radical intermediates in these transformations. nih.gov For example, metal-free radical reactions of N-methyl-2-pyridone with radical precursors like xanthates and phenylazo(triphenyl)methane selectively yield C3-functionalized products, suggesting a homolytic aromatic substitution (HAS)-type mechanism. nih.gov

Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for C3-selective alkylation. rsc.org This method utilizes N-hydroxyphthalimide (NHPI) esters of various carboxylic acids as alkyl radical sources, which are generated through reductive cleavage under photocatalytic conditions. rsc.org

Palladium-Catalyzed C-H Activation

Palladium catalysis is a versatile tool for the C-H functionalization of 2-pyridones, enabling selective olefination and arylation at various positions. snnu.edu.cn The site-selectivity can often be controlled by the choice of oxidant and the substitution pattern of the pyridone ring. snnu.edu.cn

For N-substituted simple 2-pyridones, mono-olefination typically occurs at the C5-position when using Cu(OAc)₂ as the oxidant. snnu.edu.cn However, the kinetic barriers for C3- and C5-functionalization are not significantly different. snnu.edu.cn By blocking the more reactive C5-position or introducing substituents at the C4- or C6-positions, the selectivity can be switched to the C3-position, particularly when an Ag(I) oxidant is used. snnu.edu.cn

Palladium-catalyzed oxidative arene-arene cross-coupling between N-substituted pyridones and polyfluorinated arenes has also been achieved using Ag₂CO₃ as the oxidant, with similar site-selectivity observed as in olefination reactions. snnu.edu.cn It is noted that these arylation reactions are more sensitive to steric and electronic effects, and diarylation is generally not observed. snnu.edu.cn The use of 2-pyridone ligands in combination with a transient directing group strategy has also been shown to facilitate palladium-catalyzed direct β-C(sp³)–H arylation of tertiary aliphatic aldehydes. mdpi.com

Rhodium-Catalyzed C-H Arylation

Rhodium catalysis has proven effective for the site-selective C-H arylation of pyridones. acs.orgnih.gov Pyridine-directed, rhodium(III)-catalyzed C-H arylation of pyridones using potassium aryltrifluoroborates proceeds with excellent regioselectivity under mild conditions. acs.org This method allows for the direct and efficient C6-selective arylation of 2-pyridones. acs.org

The mechanism often involves the coordination of the rhodium catalyst to a directing group, followed by C-H activation to form a five-membered rhodacycle. lucp.net Subsequent coordination of the arylating agent, such as an arylboronic acid pinacol (B44631) ester, leads to reductive elimination to form the C-C bond and yield the arylated product. lucp.net

Rhodium catalysis has also been employed for the C6-selective indolation of bipyridinones using indoleBX hypervalent iodine reagents, demonstrating complete regioselectivity. beilstein-journals.org Furthermore, rhodium-catalyzed oxidative C-H arylation of 2-arylpyridine derivatives has been achieved via the decarbonylation of aromatic aldehydes. nih.gov

Alkylation and Arylation Reactions

Alkylation and arylation are fundamental transformations for modifying the pyridinone core.

N-Alkylation Strategies

The N-alkylation of 2-pyridones is a common method for synthesizing N-substituted pyridone derivatives, which are present in many natural products and pharmaceuticals. mdpi.com The tautomeric nature of 2-pyridones can lead to a mixture of N- and O-alkylated products, making selective N-alkylation a key challenge. mdpi.comacs.org

Conventional methods involve reacting 2-pyridones with alkylating agents like alkyl halides or sulfonates under basic conditions. mdpi.comresearchgate.net The choice of base and solvent can influence the N/O selectivity. researchgate.net More recently, multicomponent reactions under microwave irradiation have been developed as a highly selective one-pot method for synthesizing N-substituted 2-pyridones. mdpi.com

Another approach involves the Brønsted acid-catalyzed ring opening of 2H-azirines. acs.orgnih.gov By carefully selecting the acid catalyst, either O- or N-alkylation can be achieved with high regioselectivity. For example, triflic acid promotes O-alkylation, while p-toluenesulfonic acid favors N-alkylation. acs.orgnih.gov This method has been shown to be effective for a variety of substituted 2-pyridones, including those with electron-donating and electron-withdrawing groups. acs.org

| Alkylating Agent | Catalyst/Conditions | Product | Selectivity | Reference |

| Alkyl Halides/Sulfonates | Basic Conditions | N-alkyl-2-pyridones / 2-alkoxy-pyridines | Variable | mdpi.comresearchgate.net |

| Various Components | Microwave Irradiation | N-substituted 2-pyridones | High | mdpi.com |

| 2H-Azirines | p-Toluenesulfonic Acid | N-alkyl-2-pyridones | High | acs.orgnih.gov |

| 2H-Azirines | Triflic Acid | 2-alkoxy-pyridines | High | acs.orgnih.gov |

Regiodivergent Alkylation via Alkyllithium Clusters

A transition-metal-free approach for the regiodivergent alkylation of pyridines has been developed using 1,1-diborylalkanes as the alkylating agent. acs.orgkaist.ac.kracs.org The regioselectivity of this reaction is controlled by the choice of the alkyllithium activator. acs.orgkaist.ac.krchemistryviews.org

When methyllithium (B1224462) is used as the activator, alkylation occurs predominantly at the C4 position of the pyridine ring. acs.orgkaist.ac.krchemistryviews.org Conversely, using sec-butyllithium (B1581126) promotes C2-alkylation. acs.orgkaist.ac.krchemistryviews.org Mechanistic studies have revealed that the structure of the alkyllithium clusters dictates the regioselectivity. acs.orgacs.org Methyllithium forms tetrameric clusters that favor C4-alkylation, while sec-butyllithium exists as dimeric clusters that lead to C2-alkylation. acs.orgacs.orgchemistryviews.org This method has a broad substrate scope and allows for the late-stage functionalization of complex molecules. acs.orgkaist.ac.kr

| Alkyllithium Activator | Predominant Alkylation Position | Proposed Cluster Structure | Reference |

| Methyllithium | C4 | Tetrameric | acs.orgkaist.ac.krchemistryviews.org |

| sec-Butyllithium | C2 | Dimeric | acs.orgkaist.ac.krchemistryviews.org |

Suzuki-Miyaura Cross-Coupling for Pyridinone Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of substituted pyridin-2(1H)-one derivatives. lboro.ac.ukrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. lboro.ac.uk For pyridinone scaffolds, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for building molecular diversity and for structure-activity relationship (SAR) studies in medicinal chemistry. google.comacs.org

The reaction is generally performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a base. google.comorgsyn.org The choice of catalyst, base, and solvent system can significantly influence the reaction's efficiency and yield. For instance, in the synthesis of 3,5-disubstituted pyridin-2(1H)-ones, Suzuki-Miyaura coupling of a brominated pyridinone intermediate with an indole-4-boronic acid pinacol ester was successfully achieved using PdCl₂(PPh₃)₂ as the catalyst and an aqueous solution of sodium carbonate as the base in 1,4-dioxane. google.com Similarly, microwave-assisted Suzuki-Miyaura reactions of halopyridines have been investigated, showing that heteroaryl bromides are generally more reactive than the corresponding chlorides. nih.govrsc.org The yields of coupling products from 3-halopyridines were found to be higher than those from 2-halopyridines. nih.govrsc.org

A key advantage of this methodology is its compatibility with various functional groups, allowing for the late-stage functionalization of complex molecules. mdpi.com This is exemplified in the preparation of indol-4-yl substituted pyridinones, where the Suzuki-Miyaura coupling serves as a key step to link the two heterocyclic moieties. google.com

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridinone Synthesis

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-5-nitropyridin-2(1H)-one derivative | Indole-4-boronic acid pinacol ester | PdCl₂(PPh₃)₂ / aq. Na₂CO₃ | 3-(Indol-4-yl)-5-nitropyridin-2(1H)-one derivative | 84 | google.com |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | 2-Phenylpyridine | Moderate | nih.govrsc.org |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt / K₂CO₃ | 3-Phenylpyridine | High | nih.govrsc.org |

(Note: The data in this table is illustrative of the general reaction conditions and outcomes reported in the literature.)

Reduction and Oxidation Reactions

Selective Reductions of the Pyridinone Ring

The reduction of the pyridinone ring is a fundamental transformation that yields valuable saturated or partially saturated heterocycles like piperidones and dihydropyridinones. researchgate.net These products are significant scaffolds in many biologically active compounds. researchgate.net The method of choice for this reduction is often catalytic hydrogenation, which typically provides high stereoselectivity. researchgate.netdiva-portal.org

Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and rhodium-based catalysts are commonly employed. researchgate.netdiva-portal.org The reduction of 3-amino-6-(trifluoromethyl)pyridin-2(1H)-ones has been achieved using 5% Pd/C, leading to the corresponding cis-lactams with good diastereoselectivity. diva-portal.org The reaction conditions, including solvent and pressure, can be tuned to optimize the reaction rate and selectivity. For instance, methanol (B129727) was found to be a suitable solvent for N-unsubstituted pyridinones, while less soluble derivatives were effectively hydrogenated in tetrahydrofuran. diva-portal.org

More recently, homogeneous catalysts have also been developed for the efficient reduction of pyridines and their derivatives under milder conditions. mdpi.com A rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, has been shown to catalyze the transfer hydrogenation of pyridinium salts, yielding either piperidines or 1,2,3,6-tetrahydropyridines with high chemoselectivity, depending on the substitution pattern. mdpi.com Borane-catalyzed reductions also offer a metal-free alternative. A cascade reaction involving hydroboration and hydrogenation catalyzed by B(C₆F₅)₃ has been effective for reducing 2,3-disubstituted pyridines to piperidines with high cis selectivity. nih.gov The partial reduction of pyridinium salts using Birch conditions (dissolving metal reduction) can also be controlled to yield dihydropyridone derivatives. bohrium.com

Table 2: Catalytic Systems for Pyridinone Ring Reduction

| Substrate Type | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-ones | 5% Pd/C, H₂ | cis-Piperidinones | Good to moderate yields, high diastereoselectivity | diva-portal.org |

| Quaternary pyridinium salts | [Cp*RhCl₂]₂ / HCOOH-Et₃N | Piperidines or Tetrahydropyridines | High chemoselectivity, mild conditions | mdpi.com |

| 2,3-Disubstituted pyridines | B(C₆F₅)₃ / HBpin, H₂ | cis-Piperidines | Metal-free, high cis selectivity | nih.gov |

(Note: This table summarizes various methodologies and their general applicability.)

Oxidation of Methyl Groups

The oxidation of methyl groups attached to the pyridine or pyridinone ring is a key functionalization reaction, typically converting the methyl group into a carboxylic acid. rsc.orgnih.gov This transformation is valuable for creating intermediates used in the synthesis of various important compounds. rsc.org

One established method involves the oxidation of methyl-pyridines using a halogen, such as molecular chlorine, in an aqueous solution under the influence of actinic radiation (light). rsc.org This process can be driven to completion by distilling off the hydrogen halide byproduct as an azeotrope with water. rsc.org This method is applicable to various methyl-pyridines, including those with fused rings like quinaldine, and can convert multiple methyl groups on the same ring to carboxylic acids. rsc.org For example, 2,5-dimethyl-pyridine can be oxidized to 2,5-dicarboxy-pyridine. rsc.org

Another approach is the N-oxidation of the pyridine ring, which can be a precursor step to further functionalization. The oxidation of 3-methylpyridine (B133936) with reagents like hydrogen peroxide in glacial acetic acid or perbenzoic acid yields 3-methylpyridine-1-oxide. This N-oxide can then undergo further reactions. Biocatalytic methods also provide a green alternative for the regioselective oxyfunctionalization of pyridine derivatives. Whole cells of Burkholderia sp. MAK1 have been shown to convert several methylpyridines into their corresponding N-oxides. Additionally, metal-free catalytic systems using N-alkyl pyridinium salts have been developed for the selective oxidation of methyl aromatic hydrocarbons to carboxylic acids using molecular oxygen.

While direct electrochemical oxidation of methyl groups on pyridones can be challenging, studies on substituted 3,4-dihydropyridones have shown they can be electrochemically oxidized to the corresponding 2-pyridones. The oxidation potential is influenced by the substituents on the ring.

Cycloaddition Reactions and Fused Heterocycle Formation

Cycloaddition reactions are a powerful tool for the construction of complex polycyclic and heterocyclic systems from relatively simple precursors. Pyridin-2(1H)-ones are particularly versatile substrates in these reactions, capable of acting as dienes in [4+2] Diels-Alder reactions or as dipolarophiles in [3+2] cycloadditions, leading to the formation of fused heterocycles.

The Diels-Alder reaction of 2(1H)-pyridones with various dienophiles, such as maleimides and acetylenes, has been extensively studied to produce isoquinuclidine derivatives. The reactivity and stereoselectivity of these reactions can be influenced by substituents on the pyridinone ring and the reaction conditions, including the use of high pressure. For example, Diels-Alder reactions between N-phenylmaleimide and 2(1H)-pyridones with methoxy (B1213986) or chloro substituents have been carried out to yield the corresponding isoquinuclidine adducts. The aromaticity of the pyridine ring typically hinders its participation in Diels-Alder reactions; however, coordination to a π-basic tungsten complex can disrupt this stability and promote stereoselective cycloadditions with electron-deficient alkenes.

Pyridinones can also participate in formal [4+2] cycloadditions with different partners. A novel reaction between chalcone (B49325) imines and homophthalic anhydrides has been developed to prepare medicinally important dihydropyridin-2(1H)-ones. Furthermore, 1,3-dipolar cycloaddition reactions are effective for synthesizing fused systems. For instance, the reaction of 3-cyano-2-pyridone with sodium azide (B81097) can produce a 5-pyridone 1H-tetrazole through a [3+2] cycloaddition. Similarly, non-stabilized azomethine ylides react with 2-pyridones to give cycloadducts with full control of regioselectivity.

One-pot syntheses of fused 2-pyridones have also been achieved via a sequence involving a Curtius rearrangement followed by a microwave-assisted thermal 6π-electrocyclization of the resulting isocyanate intermediate.

Synthesis of Hybrid Structures

The synthesis of hybrid molecules, which combine the pyridinone scaffold with other pharmacologically relevant heterocyclic rings, is a prominent strategy in drug discovery. This molecular hybridization approach aims to create novel compounds with enhanced or synergistic biological activities.

A common method to create these hybrids is through coupling reactions. For example, 4-(Arylthio)-pyridin-2(1H)-ones have been synthesized as hybrid molecules with 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a known non-nucleoside reverse transcriptase inhibitor. Another powerful technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction has been used to construct 1,2,3-triazole scaffolds linked to a pyridinone core. In one approach, N-propargylated pyridinones were reacted with aryl azides in the presence of a copper(I) catalyst to afford novel 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives in good yields.

Indole-pyridinone hybrids have also been synthesized and evaluated for their potential as antituberculosis agents. The design rationale involves linking the indole (B1671886) moiety, known for its presence in various bioactive compounds, to the pyridinone ring. These syntheses often rely on multicomponent reactions or sequential coupling strategies to assemble the final hybrid structure. For instance, coumarin-pyridinone hybrids have been prepared via piperidine-catalyzed three-component reactions.

The combination of multicomponent reactions with subsequent metal-catalyzed annulations provides an efficient pathway to complex hybrid structures. A sequence involving the Ugi-azide reaction followed by a rhodium(III)-catalyzed annulation has been established to prepare tetrazole-isoquinolone/pyridone hybrids.

Metal-Catalyzed Coupling and Annulation Reactions

Metal-catalyzed reactions are indispensable for the synthesis and functionalization of pyridinone frameworks, offering high efficiency and regioselectivity. Transition-metal-catalyzed C-H activation has emerged as a particularly atom- and step-economical strategy. nih.gov

Rhodium(III)-catalyzed annulation reactions are widely used to construct the pyridinone ring. For example, the reaction of N-methoxyacrylamides with diazo compounds proceeds via tandem C-H activation, cyclization, and condensation to yield substituted pyridones under mild conditions. Similarly, rhodium(III) catalysis enables the three-component reaction of aryl ketones, hydroxylamine, and internal alkynes to form heterocycle-fused pyridines through C-H activation of an in situ generated oxime.

Ruthenium(II)-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes is another effective method for synthesizing fused heterocycle-pyridinones. This reaction proceeds through C-H and N-H bond activation and is highly regioselective due to the directing effect of the amide group.

Palladium catalysis is also crucial, not only in cross-coupling reactions like the Suzuki-Miyaura but also in oxidative C-H functionalization. For instance, the palladium-catalyzed oxidative arylation of 4-hydroxy-2-pyridones with arylboronic acids occurs selectively at the C3 position. Nickel-catalyzed reactions have been developed for the C6-selective alkenylation of 2-pyridones with internal alkynes, a position that is typically less reactive towards electrophilic substitution. Cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate also provides an efficient route to pyridinone derivatives.

These metal-catalyzed coupling and annulation strategies provide powerful and flexible approaches to construct and decorate the pyridinone core, enabling access to a vast chemical space of substituted derivatives. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-nitropyridin-2(1H)-one |

| Indole-4-boronic acid pinacol ester |

| 3-(Indol-4-yl)-5-nitropyridin-2(1H)-one |

| 2-Bromopyridine |

| Phenylboronic acid |

| 2-Phenylpyridine |

| 3-Bromopyridine |

| 3-Phenylpyridine |

| 4-Bromo-1-(SEM)-pyrrole-2-carboxylate |

| 4-Phenyl-1-(SEM)-pyrrole-2-carboxylate |

| 3-Amino-6-(trifluoromethyl)pyridin-2(1H)-one |

| Piperidone |

| Dihydropyridinone |

| 1,2,3,6-tetrahydropyridine |

| Quinaldine |

| 2,5-Dimethyl-pyridine |

| 2,5-Dicarboxy-pyridine |

| 3-Methylpyridine |

| 3-Methylpyridine-1-oxide |

| N-phenylmaleimide |

| Isoquinuclidine |

| Chalcone |

| Homophthalic anhydride |

| 3-Cyano-2-pyridone |

| 5-Pyridone 1H-tetrazole |

| Azomethine ylide |

| 4-(Arylthio)-pyridin-2(1H)-one |

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) |

| 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one |

| Indole |

| Coumarin |

| Tetrazole-isoquinolone/pyridone hybrid |

| N-methoxyacrylamide |

| 4-Hydroxy-2-pyridone |

Ru(II)-Catalyzed Oxidative Annulation

A robust and versatile method for the synthesis of substituted 2-pyridones involves the oxidative annulation of acrylamides with alkynes, facilitated by an inexpensive ruthenium(II) catalyst. This methodology proceeds via a C-H/N-H bond functionalization strategy, offering a significant improvement in substrate scope compared to earlier rhodium-catalyzed systems. acs.orggoettingen-research-online.denih.gov

The reaction is typically catalyzed by a complex such as [RuCl₂(p-cymene)]₂, with copper(II) acetate monohydrate serving as the terminal oxidant. acs.orggoettingen-research-online.de The use of tert-amyl alcohol (t-AmOH) as the solvent has been found to be optimal for this transformation. goettingen-research-online.de This catalytic system has demonstrated high efficiency for a broad range of substrates, including both diaryl- and dialkyl-substituted alkynes, as well as various N-substituted and α,β-disubstituted acrylamides. acs.orggoettingen-research-online.de

A key advantage of this ruthenium-catalyzed approach is its ability to successfully employ dialkyl-substituted alkynes, which often lead to complex reaction mixtures with other catalysts. acs.orggoettingen-research-online.de Furthermore, the reaction exhibits excellent regioselectivity when unsymmetrically substituted alkynes are used. acs.orggoettingen-research-online.de The proposed reaction mechanism is believed to involve an initial intermolecular carboruthenation of the alkyne, followed by an intramolecular C-N bond formation to construct the pyridinone ring. acs.org

While the direct synthesis of this compound using this specific method has not been explicitly detailed in the examined literature, the established substrate scope suggests its feasibility. The synthesis would theoretically involve the reaction of an appropriate acrylamide (B121943) with 2-butyne (B1218202) (dimethylacetylene). The successful reaction of various acrylamides with other dialkylalkynes, such as 3-hexyne (B1328910) and 4-octyne, provides strong evidence for the potential of this method to access 4,5-dialkyl-substituted pyridinones. acs.orggoettingen-research-online.de

Below are selected examples from the literature that illustrate the scope of the Ru(II)-catalyzed oxidative annulation for the synthesis of substituted 2-pyridones.

Table 1: Ru(II)-Catalyzed Synthesis of Substituted 2-Pyridones

| Acrylamide (1) | Alkyne (2) | Product (3) | Yield (%) |

|---|---|---|---|

| N-Methoxyacrylamide | Diphenylacetylene | 1-Methoxy-3,4,5,6-tetraphenylpyridin-2(1H)-one | 81 |

| Acrylamide | 3-Hexyne | 4,5-Diethyl-3,6-diphenylpyridin-2(1H)-one | 70 |

| Methacrylamide | Diphenylacetylene | 3-Methyl-4,5,6-triphenylpyridin-2(1H)-one | 85 |

| N-Phenylacrylamide | 4-Octyne | 4,5-Dipropyl-1,3,6-triphenylpyridin-2(1H)-one | 72 |

| N-Methoxy-N-methylmethacrylamide | 2-Butyne | 1-Methoxy-3,4,5-trimethyl-6-phenylpyridin-2(1H)-one | 61 |

Data sourced from Ackermann, L., et al. (2011). Organic Letters. acs.orggoettingen-research-online.de

Chemical Transformations and Mechanistic Insights for 4,5 Dimethylpyridin 2 1h One Derivatives

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving 4,5-dimethylpyridin-2(1H)-one derivatives is crucial for understanding and optimizing their synthesis and reactivity. This involves studying the movement of protons, identifying key intermediates, and utilizing computational models to map out reaction pathways.

Proton Transfer Pathways

Proton transfer is a fundamental process in the chemical transformations of pyridinone derivatives, often influencing reaction rates and product outcomes. masterorganicchemistry.com In many reactions, proton transfer can occur through a stepwise or concerted mechanism. The surrounding solvent and the presence of other molecules can act as "proton shuttles," facilitating the movement of protons between different parts of a molecule. masterorganicchemistry.com

Studies on related pyridinone systems have shown that proton transfer can be influenced by the electronic environment of the molecule. For instance, in certain pyridinone derivatives, protonation centers can differ depending on the substituents present. researchgate.net The process can be complex, sometimes leading to the formation of dications. researchgate.net Computational studies, such as Density Functional Theory (DFT), are often employed to estimate the electronic structure of the starting materials and their protonated forms, providing insights into the most likely protonation sites. researchgate.netresearchgate.net

The mechanism of proton transfer can also be affected by the reaction medium. For example, in the gas phase, a double proton transfer might occur in a concerted manner, while in a solution, a stepwise mechanism may become more favorable. frontiersin.org The solvent can promote single proton transfer by lowering the energy barrier, especially in the excited state, due to the strengthening of hydrogen bonds. frontiersin.org The process often involves a series of steps:

Initial proton transfer to a nearby solvent molecule or another basic site.

Reorientation of the surrounding molecules.

A final concerted or stepwise proton transfer to the ultimate acceptor site. core.ac.uk

This sequence highlights the dynamic interplay between the reacting molecule and its environment in dictating the proton transfer pathway.

Role of Intermediates in Reaction Progression

Intermediates play a pivotal role in the reaction progression of this compound derivatives, often determining the final product structure. The formation and stability of these transient species can direct the reaction towards a specific pathway.

Enamines and their variants are common intermediates in the synthesis of various nitrogen-containing heterocycles. researchgate.net For instance, in multicomponent reactions, the stability of imine intermediates can influence the reaction yield, with electron-rich starting materials often leading to more stable intermediates and smoother cyclization. researchgate.net

In some reactions, the generation of specific intermediates is key to the formation of the desired product. For example, the synthesis of thieno[3,2-c] researchgate.netnih.govnaphthyridine derivatives from 3-amino-4-(thien-2-yl)pyridin-2(1H)-one proceeds through the intermediate formation of an azomethine. researchgate.net This intermediate then undergoes intramolecular cyclization to yield the final product. researchgate.net

The following table details intermediates in selected reactions:

| Reaction | Intermediate | Role in Reaction Progression |

|---|---|---|

| Synthesis of thieno[3,2-c] researchgate.netnih.govnaphthyridine derivatives | Azomethine | Undergoes intramolecular cyclization to form the final tricyclic product. researchgate.net |

| Oxidation of phenols by a cupric-superoxo complex | CuII–OO–(ArO′) intermediate | Leads to either a two-electron oxidation or a four-electron oxygenation depending on the substrate. nih.gov |

| Denitrogenative annulation of pyridotriazoles | Rh(II) carbenoid and oxonium ylide | Key intermediates in the [4+1]-cycloaddition reaction to form 2,5-dihydrofurans. snnu.edu.cn |

Computational Studies in Mechanistic Analysis

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable tools for analyzing the mechanisms of reactions involving pyridinone derivatives. These methods allow for the detailed examination of reaction pathways, transition states, and the electronic structures of intermediates that may be difficult to observe experimentally. researchgate.net

For example, quantum chemical calculations have been used to investigate the rearrangement of 7-aryloxazolo[5,4-b]pyridines. researchgate.net These studies help to propose and validate reaction mechanisms by calculating the energies of various proposed intermediates and transition states. researchgate.net Similarly, DFT calculations have been employed to understand the electronic structure of pyridinone derivatives and their protonated forms, which is crucial for predicting reactivity. researchgate.net

Computational methods are also vital in studying proton transfer processes. By constructing potential energy surfaces, researchers can map the energy landscape of a reaction and identify the most favorable pathways for proton movement. frontiersin.org These studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and how the solvent environment influences the reaction barrier. frontiersin.org

In the context of metal-catalyzed reactions, DFT calculations can shed light on the role of the metal center and the ligands. For instance, in the oxidation of phenols by a cupric–superoxo complex, computational studies can help to elucidate the nature of the active oxidizing species and the mechanism of hydrogen atom transfer. nih.gov

Regioselectivity and Stereoselectivity Control in Pyridinone Synthesis

The synthesis of substituted pyridinones often presents challenges in controlling regioselectivity and stereoselectivity. The desired isomer can be favored by carefully choosing reaction conditions, catalysts, and starting materials.

In the synthesis of arylpyridine derivatives via Suzuki-Miyaura cross-coupling, the order of substitution can be influenced by the reaction conditions and the nature of the substituents on the boronic acid. beilstein-journals.org For example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids can lead to mono-, di-, and tri-substituted products, and the distribution of these products provides insight into the regioselectivity of the reaction. beilstein-journals.org In some cases, chelation of the metal catalyst by a substituent on the boronic acid can direct the substitution to a specific position. beilstein-journals.org

Multicomponent reactions are a powerful tool for the synthesis of highly substituted pyridinones. nih.govresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, the Hantzsch synthesis of dihydropyridines is a well-known method that allows for the construction of the pyridinone ring with a high degree of control over the placement of substituents. researchgate.net

The stereoselectivity of pyridinone synthesis is also a critical aspect, particularly when chiral centers are present. Asymmetric synthesis methods, employing chiral catalysts or auxiliaries, can be used to produce enantiomerically enriched pyridinone derivatives.

Rearrangement Reactions of Pyridinone Derivatives

Pyridinone derivatives can undergo various rearrangement reactions, leading to the formation of new heterocyclic systems. These rearrangements are often catalyzed by acids or bases and can involve significant structural transformations.

One notable example is the rearrangement of 7-aryloxazolo[5,4-b]pyridines to benzo[c] researchgate.netnih.govnaphthyridinones, which can be catalyzed by aluminum chloride. researchgate.net This reaction proceeds through a proposed mechanism involving intermediate species that are elucidated with the help of quantum chemical calculations. researchgate.net

Another type of rearrangement is observed in the reactions of 3-oxoalkanenitriles, which can lead to the formation of 2-dialkylaminopyridines through an unexpected rearrangement process. nih.gov The mechanism of this rearrangement is thought to involve the initial formation of an enamino-nitrile intermediate. nih.gov

The following table summarizes some rearrangement reactions of pyridinone-related structures:

| Starting Material | Reaction Conditions | Rearranged Product | Reference |

|---|---|---|---|

| 7-Aryloxazolo[5,4-b]pyridines | Aluminum chloride, 90°C | Benzo[c] researchgate.netnih.govnaphthyridin-4(3H)-ones | researchgate.net |

| 3-Oxoalkanenitriles with DMFDMA | - | 2-Dialkylaminopyridines | nih.gov |

| 7-Chloro-1,5-benzodiazepine-2,4-dione with DMF-DMA | Heat | 5-Chloro and 6-chloro-benzimidazol-2-one derivatives | imist.ma |

Intermolecular and Intramolecular Reactivity Patterns

The reactivity of this compound derivatives is governed by a balance of intermolecular and intramolecular interactions. These interactions can influence the molecule's conformation, the accessibility of reactive sites, and the course of a chemical reaction.

Intramolecular hydrogen bonding plays a significant role in determining the reactivity of certain pyridinone derivatives. For example, the presence of a hydroxyl group can lead to the formation of an intramolecular hydrogen bond with the pyridinone carbonyl oxygen, which can affect the acidity of the hydroxyl proton and the nucleophilicity of the carbonyl oxygen. The interplay between intramolecular and intermolecular hydrogen bonds can be complex and depends on the solvent and the presence of other molecules capable of hydrogen bonding. nih.gov

Intermolecular interactions, such as those with solvent molecules or other reagents, are also crucial. In the synthesis of pyridinone derivatives, the solvent can influence reaction rates and selectivities by stabilizing or destabilizing transition states and intermediates. For example, polar solvents can promote reactions that involve charged intermediates.

The reactivity of pyridinone derivatives can also be tuned by introducing different substituents onto the pyridinone ring. These substituents can exert electronic and steric effects that modify the reactivity of the molecule. For instance, electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect.

Advanced Spectroscopic Characterization and Structural Analysis of 4,5 Dimethylpyridin 2 1h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,5-Dimethylpyridin-2(1H)-one, ¹H and ¹³C NMR would provide detailed information about its proton and carbon framework, respectively.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 10.0 - 12.0 | Broad Singlet |

| C3-H | 6.2 - 6.5 | Singlet |

| C6-H | 7.2 - 7.5 | Singlet |

| C4-CH₃ | 1.9 - 2.2 | Singlet |

| C5-CH₃ | 1.8 - 2.1 | Singlet |

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10.0-12.0 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

Ring Protons (C3-H and C6-H): The protons directly attached to the pyridinone ring are in different electronic environments. The C6-H proton is adjacent to the electron-withdrawing carbonyl group and is expected to be more deshielded, appearing at a lower field (around 7.2-7.5 ppm) compared to the C3-H proton (around 6.2-6.5 ppm). Both would appear as singlets due to the absence of adjacent protons for coupling.

Methyl Protons (C4-CH₃ and C5-CH₃): The two methyl groups at the C4 and C5 positions would each give rise to a singlet in the upfield region of the spectrum, likely between 1.8 and 2.2 ppm. Their precise chemical shifts would be subtly different due to their positions on the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 (C=O) | 160 - 165 |

| C6 | 135 - 140 |

| C4 | 125 - 130 |

| C5 | 115 - 120 |

| C3 | 105 - 110 |

| C4-CH₃ | 15 - 20 |

| C5-CH₃ | 14 - 19 |

Carbonyl Carbon (C2): The carbon of the carbonyl group is highly deshielded and is expected to resonate at the lowest field, typically in the 160-165 ppm region.

Ring Carbons (C3, C4, C5, C6): The chemical shifts of the ring carbons are influenced by the heteroatoms and the carbonyl group. The C6 carbon, adjacent to the nitrogen, and the C4 carbon, bearing a methyl group and being part of the double bond system, are expected to be relatively downfield. The C3 and C5 carbons would likely appear at higher fields.

Methyl Carbons (C4-CH₃ and C5-CH₃): The carbons of the two methyl groups will have characteristic signals in the upfield region of the spectrum, generally between 14 and 20 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of molecules, providing valuable information about functional groups and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Expected FTIR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3000 | Medium, Broad |

| C-H Stretch (Aromatic) | 3050 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch | 1680 - 1640 | Strong |

| C=C Stretch | 1620 - 1580 | Medium-Strong |

| N-H Bend | 1550 - 1500 | Medium |

| C-H Bend (Aliphatic) | 1470 - 1430 | Medium |

N-H Stretching: A broad absorption band is expected in the 3100-3000 cm⁻¹ region, characteristic of the N-H bond in the pyridinone ring, often broadened by hydrogen bonding.

C=O Stretching: A strong, sharp absorption band between 1680 and 1640 cm⁻¹ is a key diagnostic feature for the carbonyl group of the pyridinone.

C=C Stretching: Vibrations of the carbon-carbon double bonds within the ring will give rise to absorptions in the 1620-1580 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing Mode | 1000 - 950 | Strong |

| C=C Stretch | 1620 - 1580 | Strong |

| C-H Stretch (Aromatic) | 3050 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Strong |

| C=O Stretch | 1680 - 1640 | Weak-Medium |

In contrast to FTIR, the C=O stretch in Raman is typically weaker.

The symmetric vibrations of the molecule, such as the ring breathing mode and C=C stretching, are expected to show strong Raman scattering.

The C-H stretching vibrations of the methyl groups are also expected to be strong in the Raman spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated pyridinone system.

Expected UV-Vis Absorption Maxima (λ_max) for this compound (in a polar solvent like ethanol):

| Transition | Expected λ_max (nm) |

| π → π | 220 - 240 |

| π → π | 290 - 310 |

The pyridin-2(1H)-one chromophore typically exhibits two main absorption bands. The higher energy transition is expected around 220-240 nm, and a lower energy, longer wavelength band is anticipated in the 290-310 nm region. The exact positions of these maxima can be influenced by the solvent polarity and the substitution pattern on the ring. The methyl groups are likely to cause a small bathochromic (red) shift compared to the unsubstituted pyridin-2(1H)-one.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dimethylpyridin-2(1H)-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions of substituted pyridine precursors. For example, analogous compounds like dihydropyrimidinones are synthesized via Biginelli-type reactions using urea/thiourea, aldehydes, and β-keto esters under acidic conditions (e.g., HCl or Lewis acids) . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (60–100°C), and catalyst selection (e.g., ZnCl₂ or CeCl₃). Purification via column chromatography or recrystallization improves yield and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and tautomeric forms (e.g., keto-enol tautomerism in pyridinones). For example, carbonyl signals in pyridinones appear at ~165–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas, while fragmentation patterns elucidate structural modifications .

- IR Spectroscopy : Detects functional groups like C=O stretches (~1650–1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro assays such as:

- Antimicrobial Testing : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, S. aureus) .

- Enzyme Inhibition : Screen for activity against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.

- Cytotoxicity : MTT or SRB assays on cancer cell lines to evaluate therapeutic potential .

Advanced Research Questions

Q. How should researchers resolve contradictory data in solubility or reactivity studies of this compound?

- Methodological Answer :

- Replicate Experiments : Ensure reproducibility under identical conditions (e.g., solvent purity, temperature) .

- Cross-Validation : Use complementary techniques (e.g., HPLC for purity checks alongside NMR) to confirm results .

- Control Variables : Systematically test hypotheses (e.g., pH effects on solubility) using Design of Experiments (DoE) frameworks .

Q. What strategies improve regioselectivity in synthesizing substituted derivatives of this compound?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., -OMe, -Cl) to guide electrophilic substitution at specific positions .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) to control functionalization .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to prioritize synthetic routes .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Study solvent interactions and transition states under varying conditions (e.g., polar vs. nonpolar solvents) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Q. How to design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric Replacement : Substitute methyl groups with halogens (e.g., Cl, F) or heterocycles (e.g., morpholine) to modulate lipophilicity and bioavailability .

- Fragment-Based Design : Combine pyridinone cores with bioactive fragments (e.g., benzisoxazole, piperidine) to enhance target binding .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors) using software like Schrodinger’s Phase .

Data and Analytical Challenges

Q. What advanced analytical methods detect trace impurities in this compound synthesis?

- Methodological Answer :

- HPLC-MS : Couple reverse-phase HPLC with tandem MS to separate and identify impurities at ppm levels .

- NMR Spectroscopy : Use 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals from byproducts .

Q. How can researchers leverage open data practices to enhance reproducibility in pyridinone studies?

- Methodological Answer :

- Data Repositories : Share raw NMR/MS data via platforms like Zenodo or PubChem .

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental protocols .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.